Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride
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Overview
Description
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride typically involves the reaction of Bicyclo[4.1.0]hept-2-ene with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: Bicyclo[4.1.0]hept-2-ene.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems can help in maintaining the desired temperature and pressure conditions, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The strained ring system can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, acids.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Substitution Products: Amides, esters, thioesters.
Addition Products: Halogenated derivatives, hydroxylated derivatives.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Scientific Research Applications
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride involves its reactivity due to the strained ring system and the presence of the carbonyl chloride group. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring structure.
Cyclohexene: A monocyclic compound with similar reactivity.
Norbornene: A bicyclic compound with a similar strained ring system.
Uniqueness
Bicyclo[41
Properties
CAS No. |
78293-66-0 |
---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2 |
InChI Key |
UYBYMHAPYOLDDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2C(=O)Cl)C=C1 |
Origin of Product |
United States |
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